1-[2-(Thiophen-3-yl)ethyl]-1H-pyrazol-3-amine
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Overview
Description
1-[2-(Thiophen-3-yl)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound that features both a thiophene ring and a pyrazole ring Thiophene is a five-membered ring containing sulfur, while pyrazole is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Thiophen-3-yl)ethyl]-1H-pyrazol-3-amine typically involves the following steps:
Formation of 2-thiopheneethylamine: This can be achieved by reacting thiophene with N,N-dimethylformamide (DMF) to obtain 2-thiophenecarbaldehyde. This intermediate is then reacted with isopropyl chloroacetate to form 2-thiopheneacetaldehyde, which is subsequently converted to 2-thiopheneacetaldehyde oxime.
Formation of 1H-pyrazol-3-amine: This can be synthesized by reacting hydrazine with 1,3-diketones under acidic conditions.
Coupling Reaction: The final step involves coupling 2-thiopheneethylamine with 1H-pyrazol-3-amine under suitable conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Thiophen-3-yl)ethyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogens in the pyrazole ring can participate in reduction reactions.
Substitution: Both the thiophene and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the pyrazole ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[2-(Thiophen-3-yl)ethyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme interactions.
Industry: It can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1-[2-(Thiophen-3-yl)ethyl]-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The thiophene ring can participate in π-π interactions, while the pyrazole ring can form hydrogen bonds with biological targets, influencing the compound’s activity and specificity .
Comparison with Similar Compounds
Similar Compounds
Thiopropamine: A stimulant drug where the phenyl ring is replaced by thiophene.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a trisubstituted thiophene ring.
Uniqueness
1-[2-(Thiophen-3-yl)ethyl]-1H-pyrazol-3-amine is unique due to the combination of the thiophene and pyrazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C9H11N3S |
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Molecular Weight |
193.27 g/mol |
IUPAC Name |
1-(2-thiophen-3-ylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H11N3S/c10-9-2-5-12(11-9)4-1-8-3-6-13-7-8/h2-3,5-7H,1,4H2,(H2,10,11) |
InChI Key |
BMCDXCOOIHCIEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1N)CCC2=CSC=C2 |
Origin of Product |
United States |
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